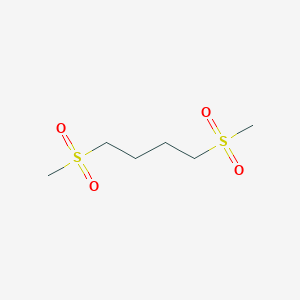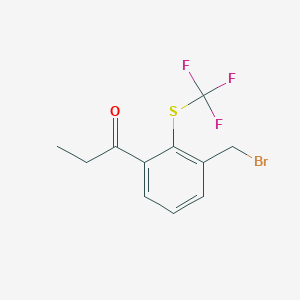
3-Chloroprop-2-ynoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloroprop-2-ynoic acid is an organic compound with the molecular formula C₃HClO₂. It is a derivative of propiolic acid, where a chlorine atom is substituted at the third carbon position. This compound is known for its reactivity due to the presence of both a carboxylic acid group and an alkyne group, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Chloroprop-2-ynoic acid can be synthesized through various methods. One common method involves the hydrohalogenation of propiolic acid with thionyl chloride in the presence of a solvent like dimethylformamide (DMF). This reaction typically occurs at room temperature and results in the formation of this compound .
Industrial Production Methods
On an industrial scale, this compound can be produced by oxidizing propargyl alcohol at a lead electrode. This method is efficient and scalable, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-Chloroprop-2-ynoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Addition Reactions: The alkyne group can participate in addition reactions, such as hydrogenation and halogenation.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Thionyl Chloride: Used for the hydrohalogenation of propiolic acid to form this compound.
Hydrogen Chloride: Can be used for further chlorination reactions.
Oxidizing Agents: Such as potassium permanganate, can be used to oxidize the compound.
Major Products Formed
Substituted Derivatives: Formed through nucleophilic substitution reactions.
Hydrogenated Products: Formed through hydrogenation of the alkyne group.
Oxidized Products: Formed through oxidation reactions.
Scientific Research Applications
3-Chloroprop-2-ynoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-chloroprop-2-ynoic acid involves its reactivity due to the presence of both the carboxylic acid and alkyne groups. These functional groups allow the compound to participate in various chemical reactions, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reactions and conditions used .
Comparison with Similar Compounds
Similar Compounds
Propiolic Acid: The parent compound of 3-chloroprop-2-ynoic acid, with a similar structure but without the chlorine substitution.
3-Chloro-3-(trimethylsilyl)prop-2-enoic Acid: A derivative with a trimethylsilyl group, showing different reactivity and applications.
Uniqueness
This compound is unique due to the presence of both a chlorine atom and an alkyne group, which confer distinct reactivity and make it a versatile intermediate in organic synthesis. Its ability to undergo various chemical reactions and form different products sets it apart from similar compounds .
Properties
IUPAC Name |
3-chloroprop-2-ynoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HClO2/c4-2-1-3(5)6/h(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAHNQEQHVOLRSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#CCl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50608292 |
Source


|
| Record name | 3-Chloroprop-2-ynoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50608292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.49 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6795-92-2 |
Source


|
| Record name | 3-Chloroprop-2-ynoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50608292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
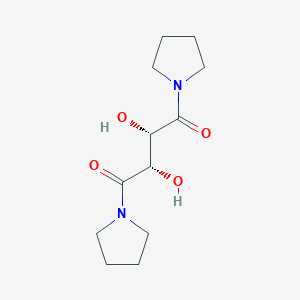
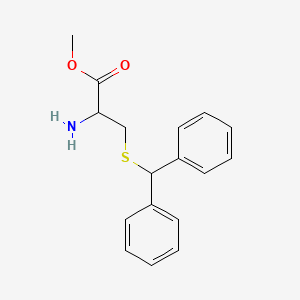

![2,3,5,6-Tetrahydrobenzo[b][1,4,7]trioxonin-9-amine](/img/structure/B14077009.png)

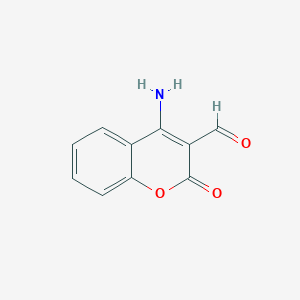

![2-[2-(Pyridin-3-yl)ethenyl]quinazoline](/img/structure/B14077036.png)
![N-[(2-bromopyridin-3-yl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14077049.png)

